1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18810697
InChI: InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15
SMILES:
Molecular Formula: C7Cl2F6O
Molecular Weight: 284.97 g/mol

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18810697

Molecular Formula: C7Cl2F6O

Molecular Weight: 284.97 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene -

Specification

Molecular Formula C7Cl2F6O
Molecular Weight 284.97 g/mol
IUPAC Name 1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15
Standard InChI Key OCGYVOVPJKZXID-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s structure features two chlorine atoms at the 1- and 3-positions, three fluorine atoms at the 2-, 4-, and 5-positions, and a trifluoromethoxy group (-OCF₃) at the 6-position of the benzene ring. This arrangement creates a highly electron-deficient aromatic system, which influences its reactivity in electrophilic substitution and nucleophilic displacement reactions . The trifluoromethoxy group, known for its strong electron-withdrawing effects and metabolic stability, enhances the compound’s utility in pharmaceutical intermediates .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇Cl₂F₆O
Molecular Weight284.97 g/mol
CAS Number1804513-85-6
Density1.715 g/cm³ (analogous compound)
Boiling Point167°C (analogous compound)

Synthesis and Industrial Production

Patent-Based Synthesis Route

A notable method, detailed in CN114163296B, involves a two-step process starting from pentachlorobenzonitrile:

  • Fluorination: Reaction with potassium fluoride in sulfolane, catalyzed by hexaethylguanidine chloride at 120°C, yields 3,5-dichloro-2,4,6-trifluorobenzonitrile (83% yield) .

  • Hydrolysis and Decarboxylation: Treatment with 40% sodium hydroxide at 100°C, followed by decarboxylation at 130°C, produces the target compound with an 82% yield .

This method emphasizes scalability, utilizing continuous flow reactors to optimize temperature control and reduce reaction times compared to traditional batch processes .

Alternative Approaches

Industrial-scale production often employs continuous flow reactors to enhance efficiency and purity, particularly for intermediates requiring precise halogenation. Comparative studies highlight the advantages of phase-transfer catalysts like hexaalkylguanidinium salts, which improve fluoride ion availability in nonpolar solvents .

Chemical Reactivity and Applications

Reactivity Profile

The electron-withdrawing substituents direct electrophilic attacks to the para position relative to the trifluoromethoxy group, while nucleophilic substitutions occur preferentially at chlorine sites . This reactivity is exploited in:

  • Pharmaceutical Intermediates: Synthesis of fluorinated triazoles and β₃-adrenergic receptor agonists, where the trifluoromethoxy group enhances bioavailability .

  • Agrochemicals: Building block for herbicides and insecticides due to resistance to metabolic degradation .

Materials Science Applications

  • High-Performance Coatings: The compound’s thermal stability (decomposition >140°C) and chemical inertness make it suitable for aerospace and automotive coatings .

  • Fluorinated Polymers: Acts as a monomer in polymers with exceptional solvent resistance, used in medical devices and electronic components .

Table 2: Industrial Applications

ApplicationFunction
PharmaceuticalsBioactive intermediate
AgrochemicalsHerbicide precursor
PolymersMonomer for solvent-resistant films
CoatingsThermal stabilizer

Research Directions and Challenges

Biological Interactions

Ongoing studies focus on the compound’s pharmacokinetics and potential toxicity, particularly its effects on cytochrome P450 enzymes . Early findings suggest that the trifluoromethoxy group reduces unintended drug-drug interactions compared to bulkier substituents .

Sustainable Synthesis

Efforts to replace sulfolane (a high-boiling solvent) with greener alternatives like cyclopentyl methyl ether are underway to improve the environmental footprint of production .

Advanced Materials

Research explores its use in metal-organic frameworks (MOFs) for greenhouse gas capture, leveraging its electron-deficient aromatic system to adsorb CO₂ and methane .

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